N-(2-Amino-4-fluorophenyl)methanesulfonamide
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Overview
Description
N-(2-Amino-4-fluorophenyl)methanesulfonamide: is an organic compound with the molecular formula C7H9FN2O2S. It is characterized by the presence of an amino group, a fluorine atom, and a methanesulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-4-fluorophenyl)methanesulfonamide typically involves the reaction of 2-amino-4-fluoroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Amino-4-fluoroaniline+Methanesulfonyl chloride→this compound+HCl
The reaction is usually conducted at room temperature under an inert atmosphere to prevent any side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: N-(2-Amino-4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The nitro group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include N-substituted derivatives.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
Chemistry: N-(2-Amino-4-fluorophenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
Mechanism of Action
The mechanism of action of N-(2-Amino-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and fluorine atom play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The methanesulfonamide group enhances the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
- N-(3-Amino-4-fluorophenyl)methanesulfonamide
- N-(2-Fluorophenyl)methanesulfonamide
- N-(4-Fluorophenyl)methanesulfonamide
Comparison: N-(2-Amino-4-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This arrangement influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Properties
IUPAC Name |
N-(2-amino-4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJQXKIOVYSTDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588276 |
Source
|
Record name | N-(2-Amino-4-fluorophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156522-13-3 |
Source
|
Record name | N-(2-Amino-4-fluorophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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